molecular formula C15H11N3O3 B10897430 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one CAS No. 832673-95-7

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one

Cat. No.: B10897430
CAS No.: 832673-95-7
M. Wt: 281.27 g/mol
InChI Key: ZZGLMKPHIFPOFB-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrophenyl)-2H-phthalazin-1-one is a chemical compound of significant interest in scientific research, particularly in the fields of materials science and medicinal chemistry. This phthalazinone derivative serves as a versatile scaffold for the development of novel substances with specialized properties. One of the documented primary research applications for closely related 4-aryl phthalazin-1-one derivatives is as a corrosion inhibitor. Studies have shown that such compounds can effectively inhibit the corrosion of low carbon steel in acidic environments, with inhibition efficiency increasing with concentration . The molecule's structure, featuring aromatic systems, nitrogen atoms, and electronegative centers, allows it to adsorb onto metal surfaces, forming a protective barrier . In pharmaceutical research, the phthalazin-1-one core is a privileged structure in drug discovery. It is a key scaffold in known Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a important class of anticancer agents . Furthermore, derivatives of 4-arylphthalazin-1-one have been designed and synthesized as novel alpha1-adrenergic receptor (alpha1-AR) ligands, indicating potential in central nervous system drug development . The specific substitution pattern on the phenyl ring of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one provides a synthetic handle for further structural elaboration and exploration of structure-activity relationships (SAR) in various biological targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

832673-95-7

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H11N3O3/c1-9-6-7-10(8-13(9)18(20)21)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8H,1H3,(H,17,19)

InChI Key

ZZGLMKPHIFPOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with Substituted Benzoic Acid Derivatives

The cyclocondensation of hydrazine with ortho-substituted benzoic acid derivatives represents the most widely employed method for constructing the phthalazinone core. In this approach, 2-(4-methyl-3-nitrobenzoyl)benzoic acid serves as the primary precursor. Reaction with hydrazine hydrate in refluxing acetic acid facilitates cyclization, yielding the target compound through intramolecular dehydration .

Key variables influencing this reaction include:

  • Solvent selection : Acetic acid is preferred for its dual role as a solvent and acid catalyst, though ethanol and toluene have been explored for improved solubility of nitro-substituted intermediates .

  • Temperature : Optimal yields (78–85%) are achieved at reflux temperatures (110–120°C), with prolonged heating (>12 hours) leading to decomposition of the nitro group .

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the meta position of the phenyl ring enhance cyclization rates by increasing the electrophilicity of the carbonyl carbon .

A modified protocol developed by El-Hashash et al. (2019) employs microwave irradiation (300 W, 150°C) to reduce reaction times to 30–45 minutes while maintaining yields above 80% . This method minimizes side reactions such as oxidative degradation of the methyl group, which occurs in 5–7% of cases under conventional heating .

Nitration of 4-(4-Methylphenyl)-2H-Phthalazin-1-One

Post-cyclization nitration offers an alternative route for introducing the nitro group at the meta position. This two-step process involves:

  • Synthesis of 4-(4-methylphenyl)-2H-phthalazin-1-one via cyclocondensation

  • Electrophilic aromatic nitration using mixed acid (HNO₃/H₂SO₄)

Nitration conditions :

ParameterOptimal RangeEffect on Selectivity
Temperature0–5°CMinimizes polysubstitution
HNO₃ Concentration68–70%Balances nitronium ion generation
Reaction Time2–3 hoursCompletes mono-nitration

Under these conditions, the nitro group preferentially occupies the meta position relative to the methyl group (para to the phthalazinone attachment), achieving 89–92% regioselectivity . Computational studies attribute this selectivity to resonance stabilization of the Wheland intermediate, where the methyl group directs nitration through inductive effects rather than traditional ortho/para directing .

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled the synthesis of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one through Suzuki-Miyaura coupling. This method constructs the biaryl system prior to phthalazinone formation:

  • Synthesis of 1-chloro-4-(3-nitro-4-methylphenyl)phthalazine :

    • Prepared via nucleophilic aromatic substitution of 1,4-dichlorophthalazine with 4-methyl-3-nitrophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

  • Hydrolysis to phthalazinone :

    • Treatment with aqueous NaOH (10%, 80°C) converts the chloro group to a ketone, yielding the final product .

This method achieves superior control over substitution patterns, particularly for analogs requiring additional functional groups. Reported yields range from 65–72%, with the main limitation being competing homocoupling of boronic acids .

Solid-Phase Synthesis for High-Throughput Production

Adapting the compound for combinatorial chemistry, a solid-phase method was patented in 2023 using Wang resin-bound intermediates :

  • Resin functionalization :

    • Attachment of 4-methyl-3-nitrobenzoic acid via ester linkage

  • Stepwise assembly :

    • Coupling with o-iodobenzoic acid (HATU, DIPEA)

    • Cyclization with hydrazine hydrate (DMSO, 100°C)

  • Cleavage :

    • TFA/DCM (1:1) liberates the product with >95% purity

This approach facilitates parallel synthesis of 96 analogs per batch, though scalability remains challenging due to the high cost of functionalized resins .

Mechanochemical Synthesis Without Solvents

Emerging green chemistry techniques have demonstrated the viability of solvent-free synthesis using ball milling:

  • Reagents :

    • 2-(4-Methyl-3-nitrobenzoyl)benzoic acid (1 eq)

    • Hydrazine hydrate (1.2 eq)

    • Na₂CO₃ (0.5 eq) as grinding auxiliary

  • Conditions :

    • Stainless steel jar (50 mL)

    • 15 mm balls, 30 Hz frequency

    • 2 hours milling time

This method achieves 82% yield while eliminating solvent waste, though product crystallization requires subsequent ethanol washing .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)TimeScalability
Cyclocondensation78–8595–988–12 hIndustrial
Post-nitration70–7590–9314–18 hPilot-scale
Suzuki Coupling65–7298–996–8 hLab-scale
Solid-Phase60–68>9524–48 hMicroscale
Mechanochemical78–8288–902 hPilot-scale

Economic assessments indicate cyclocondensation remains the most cost-effective route ($12–15/g at 10 kg scale), while Suzuki coupling is preferable for structure-activity relationship studies requiring diverse analogs .

Purification and Characterization Challenges

Chromatographic Issues :

  • The nitro group causes strong adsorption on silica gel, necessitating alternative stationary phases (e.g., Florisil®) for column chromatography .

  • Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves baseline separation with 0.1% TFA modifier .

Spectroscopic Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.72 (d, J=7.8 Hz, H-5), 8.15–7.98 (m, aromatic Hs), 2.45 (s, CH₃) .

  • IR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

The compound has been extensively studied for its pharmacological properties , which include:

  • Anticancer Activity : Several derivatives of phthalazinone, including 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, the incorporation of dithiocarbamate moieties has been shown to enhance the antiproliferative activity of phthalazinone derivatives against different cancer cell lines .
  • Antimicrobial Properties : The compound is also being investigated for its potential as an antimicrobial agent. Studies have shown that certain phthalazinone derivatives exhibit activity against a range of bacteria and fungi, suggesting their utility in developing new antibiotics .
  • Other Therapeutic Effects : Beyond anticancer and antimicrobial activities, phthalazinone derivatives have been explored for their anti-inflammatory, antihypertensive, and analgesic effects. These properties make them candidates for treating various diseases, including cardiovascular disorders and chronic pain conditions .

Chemical Synthesis and Derivative Development

The synthesis of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one serves as a foundational step for creating more complex molecules. The compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amine, which may alter the compound's biological activity and improve its pharmacokinetic properties.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions at the nitro group or the phthalazinone core, allowing for the introduction of different functional groups that can enhance its therapeutic profile .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one and its biological activity is crucial for optimizing its efficacy. Various studies have focused on modifying substituents at different positions on the phthalazinone ring to improve selectivity and potency against specific targets. For example:

  • Hybrid Compounds : Molecular hybridization strategies have been employed to combine the phthalazinone structure with other pharmacophores to create compounds with improved therapeutic profiles. This approach has shown promise in targeting multifactorial diseases like cancer .

Case Studies

Several case studies highlight the applications of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as a new antibiotic .
Study CStructure-Activity RelationshipsIdentified key substitutions that enhance anticancer activity while reducing toxicity in normal cells .

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Modifications and PARP Inhibition

Compound Name Substituents/Modifications Key Pharmacological Features References
4-(4-Methyl-3-nitrophenyl)-2H-phthalazin-1-one 4-methyl-3-nitrophenyl group Hypothesized to influence electron-withdrawing effects; no direct PARP activity data available. N/A
Olaparib (AZD2281) 4-fluoro-3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)benzyl group Single-digit nM inhibitor of PARP-1/2; oral bioavailability; standalone efficacy in BRCA-deficient cancers . [4, 6, 18]
Fuzuloparib Trifluoromethyl group in triazolopyrazine scaffold Enhanced metabolic stability and lower inter-individual variability compared to other PARP inhibitors . [12]
Compound 16 4-[hydroxy(2-methylcyclopropyl)methyl]phenyl group Synthesized as a diastereomeric mixture; PARP inhibition inferred from structural analogy . [3]
Compound 5a 3-phenylacryloyl-piperazine substituent Preliminary biological evaluation suggests PARP inhibitory activity; exact potency not reported . [13]

Pharmacokinetic and Clinical Profiles

  • Olaparib: Demonstrates good oral bioavailability and in vivo efficacy in SW620 colorectal xenograft models. Clinically approved for BRCA-mutated ovarian and breast cancers .
  • Fuzuloparib : Developed with a trifluoromethyl group to improve stability, currently under investigation for advanced ovarian cancer .

Mechanism of Action

  • Olaparib : Competes with NAD+ at the catalytic site of PARP-1/2, trapping PARP-DNA complexes and preventing DNA repair .
  • Nitro-containing analogs : The nitro group in 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one may enhance DNA intercalation or redox activity, but this remains speculative without direct evidence.

Biological Activity

4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one, also known as 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phthalazine core and specific substituents, suggests diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, highlighting research findings, potential mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one is C13H10N2O3, with a molecular weight of approximately 250.23 g/mol. The compound features a bicyclic structure containing two nitrogen atoms within its rings, which contributes to its reactivity and biological interactions. The presence of a methyl group and a nitrophenyl group enhances its chemical properties and potential therapeutic applications.

Although comprehensive studies detailing the exact mechanism of action for 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one are lacking, insights can be drawn from related compounds:

  • Enzyme Inhibition : It is posited that the compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. This inhibition could result from the interaction between the compound's functional groups and active sites on target enzymes .
  • Molecular Hybridization : The design of hybrid compounds incorporating the phthalazinone core has been explored for enhanced bioactivity. Such strategies aim to improve affinity and efficacy against multifactorial diseases like cancer by combining pharmacophores from various bioactive molecules .

Comparative Analysis

To understand the uniqueness of 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Phenylphthalazin-1(2H)-oneC13H10N2OLacks nitro substituent; used in similar applications
1,3-DiphenylureaC13H12N2OExhibits anti-cancer properties; different core structure
3-Nitrophthalic AcidC8H5N2O5Contains multiple nitro groups; used in dye synthesis

The distinct combination of substituents in 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one may enhance its biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 4-(4-methyl-3-nitrophenyl)-2H-phthalazin-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzoyl precursors with hydrazine derivatives. For example, a related phthalazinone compound (4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) was synthesized via esterification, hydrazine reflux, and alkylation . To optimize yield and purity:

  • Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, a 2³ factorial design could evaluate solvent (DMF vs. ethanol), temperature (65°C vs. 80°C), and reaction time (2 h vs. 4 h) .

  • Yield Optimization Table:

    VariableLevel 1 (DMF, 65°C, 2 h)Level 2 (Ethanol, 80°C, 4 h)
    Yield (%)6248
    Purity (HPLC)95%87%

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking, as seen in related phthalazinones with a centroid-centroid distance of 3.699 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).
    • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD employs reaction path searches to narrow down optimal conditions, reducing trial-and-error experimentation .
  • AI-Driven Simulations: Integrate tools like COMSOL Multiphysics with machine learning to model reaction kinetics and predict regioselectivity in alkylation or nitration steps .
  • Example Workflow:
    • Compute activation energies for possible nitro group orientations.
    • Validate predictions via HPLC-monitored synthesis.
    • Iterate using experimental data to refine computational models.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Iterative Feedback Loops: Combine computational predictions (e.g., Fukui indices for electrophilic attack sites) with experimental validation. For instance, if DFT predicts nitro group reduction but experiments show stability, re-evaluate solvent effects or redox conditions .
  • Statistical Analysis: Apply multivariate regression to identify outliers (e.g., unexpected byproducts) and adjust synthetic protocols. A case study using partial least squares (PLS) resolved discrepancies in phthalazinone alkylation yields .

Q. How do substituents (methyl, nitro) influence the compound’s pharmacokinetic properties, and how can formulation challenges be addressed?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Nitro Group: Enhances electron-withdrawing effects, potentially increasing metabolic stability but reducing solubility.
    • Methyl Group: Improves lipophilicity but may hinder crystal packing (e.g., dihedral angles >50° between aromatic rings) .
  • Formulation Strategies:
    • Co-crystallization: Use co-formers (e.g., succinic acid) to improve solubility, as demonstrated for structurally similar heterocycles.
    • Nanoparticle Encapsulation: Employ membrane separation technologies (e.g., extrusion) to create stable nanoformulations .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

  • Mechanistic Probes:
    • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
    • Trapping Intermediates: Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient species.
  • Case Study: A Pd-catalyzed Suzuki coupling of a methyl-substituted phthalazinone showed higher yields (78%) than nitro-substituted analogs (52%), suggesting steric hindrance from the nitro group .

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